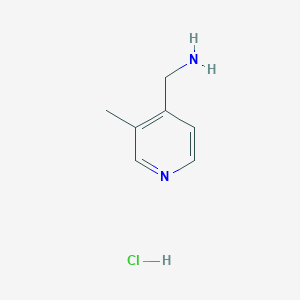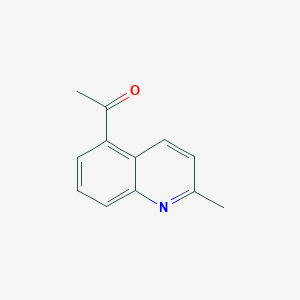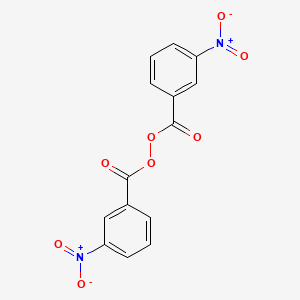
Bis(3-nitrobenzoyl) Peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-nitrobenzoyl) Peroxide is an organic peroxide compound known for its role as an initiator in radical polymerization processes. It is characterized by the presence of two 3-nitrobenzoyl groups linked by a peroxide bond. This compound is particularly valued for its ability to generate free radicals, which are essential in various chemical reactions, especially in the polymer industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-nitrobenzoyl) Peroxide typically involves the reaction of 3-nitrobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_4(\text{NO}_2)\text{COCl} + \text{H}_2\text{O}_2 + 2 \text{NaOH} \rightarrow (\text{C}_6\text{H}_4(\text{NO}_2)\text{CO})_2\text{O}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, concentration, and solvent choice to ensure high yield and purity. The process involves careful control of reaction parameters to prevent uncontrolled decomposition, which can lead to safety hazards.
化学反応の分析
Types of Reactions: Bis(3-nitrobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of polymerization reactions, including:
Oxidation: The peroxide bond in this compound can cleave to form benzoyloxy radicals, which can further react with other molecules.
Substitution: The nitro groups on the benzoyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and bases like sodium hydroxide.
Substitution: Reagents such as bromine (for bromination) and nitric acid (for nitration) are used under controlled conditions.
Major Products:
Oxidation: The primary products are benzoyloxy radicals, which can further react to form various polymeric structures.
Substitution: Products include substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Bis(3-nitrobenzoyl) Peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in radical polymerization to synthesize polymers with specific properties.
Biology: Research into its potential as a cross-linking agent for biomolecules is ongoing.
Medicine: Studies are exploring its use in drug delivery systems due to its ability to generate radicals that can modify drug molecules.
Industry: It is employed in the production of plastics, resins, and other polymeric materials.
作用機序
The mechanism of action of Bis(3-nitrobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The nitro groups on the benzoyl rings can also influence the reactivity and stability of the generated radicals.
類似化合物との比較
Benzoyl Peroxide: Similar in structure but lacks the nitro groups, making it less reactive in certain substitution reactions.
Di-tert-butyl Peroxide: Another peroxide compound used as a radical initiator but with different stability and reactivity profiles.
Uniqueness: Bis(3-nitrobenzoyl) Peroxide is unique due to the presence of nitro groups, which enhance its reactivity in electrophilic aromatic substitution reactions. This makes it particularly useful in applications requiring high reactivity and specificity.
特性
分子式 |
C14H8N2O8 |
|---|---|
分子量 |
332.22 g/mol |
IUPAC名 |
(3-nitrobenzoyl) 3-nitrobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8N2O8/c17-13(9-3-1-5-11(7-9)15(19)20)23-24-14(18)10-4-2-6-12(8-10)16(21)22/h1-8H |
InChIキー |
YLYKXGJKBXLWNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OOC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


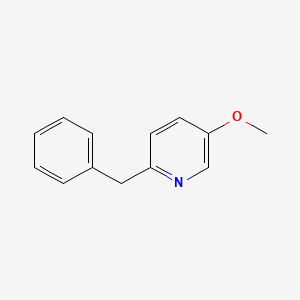
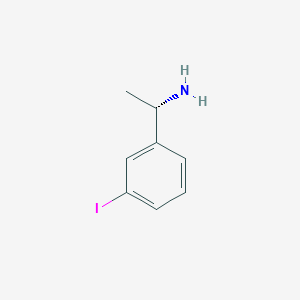
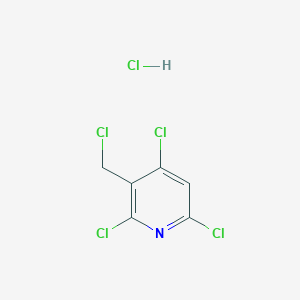
![4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15330221.png)

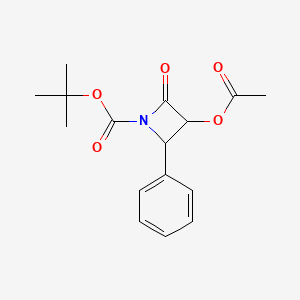
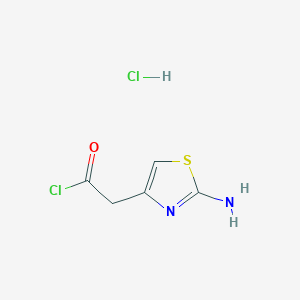
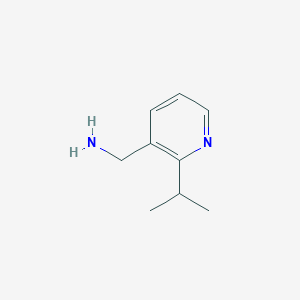



![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)
